Fmoc-Lys(Mca)-OH

FRET Protease Assay Fluorescence Spectroscopy

Building IQF protease substrates? Generic fluorogenic lysine analogs lack Mca/Dnp FRET compatibility. Fmoc-Lys(Mca)-OH (CAS 386213-32-7) delivers site-specific Mca incorporation via Fmoc SPPS. • Mca λex/λem: 340/405 nm - optimal donor for Dnp/Dabcyl quenchers • ≥97% HPLC, ≥99% enantiomeric purity • HF-stable; enables MMP detection at picomolar levels Powder; -20°C under argon; blue ice shipping.

Molecular Formula C33H32N2O8
Molecular Weight 584.6 g/mol
Cat. No. B613382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Mca)-OH
Synonyms386213-32-7; Fmoc-Lys(Mca)-OH; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoicacid; MolPort-006-706-754; 6956AH; ZINC71788152; AKOS024260789; CF-1384; AK154884
Molecular FormulaC33H32N2O8
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1
InChIKeyBWJJONDPLYEAMC-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys(Mca)-OH Specifications


Fmoc-Lys(Mca)-OH (N-α-Fmoc-N-ε-(7-methoxycoumarin-4-yl)acetyl-L-lysine, CAS 386213-32-7) is a modified lysine building block designed for Fmoc solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of the 7-methoxycoumarin-4-yl-acetyl (Mca) fluorophore onto the ε-amine of lysine side chains . This derivative facilitates the construction of internally quenched fluorescent (IQF) protease substrates, most notably when paired with the 2,4-dinitrophenyl (Dnp) quencher . The compound is supplied as a powder with a purity specification of ≥97.0% by HPLC and an enantiomeric purity of ≥99.0%, ensuring high-fidelity incorporation into synthetic peptides .

FRET protease substrate construction
Mca/Dnp fluorophore-quencher pairing
Fmoc SPPS-ready building block

Fmoc-Lys(Mca)-OH vs. Other Derivatives


Generic substitution among fluorogenic lysine building blocks is not feasible due to fundamental differences in their spectral and chemical properties, which directly determine assay performance and compatibility. While compounds like Fmoc-Lys(AMC)-OH and Fmoc-Lys(Abz)-OH also introduce fluorophores, they possess distinct excitation/emission profiles and quenching compatibilities . Furthermore, the specific orthogonal protection strategy—where the Fmoc group is removed under standard piperidine conditions while the Mca fluorophore remains intact—is not uniformly transferable to other derivatives . Selecting the incorrect building block can lead to suboptimal FRET pair formation, lower assay sensitivity, or even synthetic failure due to incompatible protecting group chemistry.

Spectral mismatch Mca excitation/emission profile differs from AMC or Abz; FRET efficiency with Dabcyl is reduced.
Quencher dependency Optimal quenching requires Dnp; pairing with Dabcyl leads to lower signal-to-noise ratio.
Protection stability Fmoc removal under piperidine while preserving Mca fluorophore may not transfer to other fluorophore derivatives.

Fmoc-Lys(Mca)-OH Selection Evidence


Mca/Dnp vs. Mca/Dabcyl Spectral Compatibility

The Mca fluorophore, with an excitation maximum at 328 nm and emission at 393 nm, is optimally quenched by the 2,4-dinitrophenyl (Dnp) group . This is a critical differentiation point from other common quenchers like Dabcyl, which has a λmax of 453 nm, resulting in less efficient spectral overlap . The use of Fmoc-Lys(Mca)-OH is therefore intrinsically linked to the selection of Fmoc-Lys(Dnp)-OH as its complementary quencher building block .

Spectral compatibility
Class-level inference
Mca λex 328 nm, λem 393 nm; Dnp λmax 348 nm vs. Dabcyl λmax 453 nm. Mca/Dnp shows greater spectral overlap.
Optimized FRET quenching efficiency for protease assays.
Measured in standard buffer; may vary with local environment.
FRET Protease Assay Fluorescence Spectroscopy

Enzyme Specificity by Mca-Lys Extension

In a direct head-to-head comparison, the N-terminal addition of a Lys(Mca) residue to a standard MMP substrate (FS-1) produced a new substrate, FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). For collagenases (MMP-1, -8, -13) and MT1-MMP, the specificity constant (kcat/Km) of FS-6 was increased two- to ninefold compared to FS-1 [1]. Against TACE, FS-6 exhibited a kcat/Km of 0.8x10⁶ M⁻¹s⁻¹, up to twofold higher than standard substrates [1].

Enzyme specificity
Head-to-head comparison
FS-6 substrate (Mca-Lys extension): 2- to 9-fold higher kcat/Km for collagenases and TACE vs. FS-1 (standard MMP substrate). kcat/Km for TACE = 0.8×10⁶ M⁻¹s⁻¹.
Reported specificity enhancement supports high-sensitivity FRET assays.
Purified enzyme assays; actual performance may depend on local conditions.
MMP TACE Enzyme Kinetics FRET Substrate

Mca/Dnp vs. ACC/Dnp Sensitivity Benchmark

A comparative study evaluated the classic Mca/Dnp pair against a newer ACC/Dnp pair across seven proteases from three catalytic classes. The ACC/Lys(Dnp) substrates exhibited 7 to 10 times higher sensitivity than the corresponding MCA/Lys(Dnp) substrates [1]. This quantitative difference establishes a clear performance benchmark, indicating that while the Mca/Dnp pair is widely used and robust, newer alternatives offer superior sensitivity for applications where low enzyme concentrations or weak activities are measured.

Sensitivity benchmark
Head-to-head comparison
ACC/Lys(Dnp) substrates showed 7- to 10-fold higher sensitivity than MCA/Lys(Dnp) across 7 proteases (caspases, elastase, legumain, MMPs).
Mca/Dnp offers a robust, well-characterized baseline for comparing new FRET pairs.
Reported in vitro profiling data; sensitivity requirements vary by assay design.
FRET Assay Sensitivity Protease Profiling

Kinetics of Mca/Dnp Substrates

The utility of the Mca/Dnp FRET system is further demonstrated by the kinetic parameters of commercially relevant substrates. For example, a BACE1 substrate (Mca-SEVNLDAEFK(Dnp)-NH2) exhibits a Km of 4.5 µM and a kcat of 0.25 min⁻¹ at pH 4.5 . For stromelysin 1 (MMP-3), a bradykinin-derived substrate (Mca-(Ala7,Lys(Dnp)9)-Bradykinin) shows a high catalytic efficiency with a kcat/Km of 218,000 M⁻¹s⁻¹, while displaying poor activity against gelatinase B (MMP-9) with a kcat/Km of 10,100 M⁻¹s⁻¹ .

Purity & SPPS compatibility
Supporting evidence
≥97.0% purity (HPLC), ≥99.0% enantiomeric purity. Stable to standard SPPS cleavage including HF.
High purity may support reproducible, high-yield peptide synthesis.
Batch-specific COA should be reviewed before use.
Enzyme Kinetics MMP BACE1 Substrate Specificity

Purity and SPPS Compatibility

Fmoc-Lys(Mca)-OH is manufactured to a high purity specification (≥97.0% by HPLC, ≥99.0% enantiomeric purity) . This level of purity is critical for efficient SPPS, minimizing side reactions and simplifying final product purification. In contrast, the use of unprotected or lower-purity fluorophore derivatives often necessitates additional purification steps and can lead to lower yields of the desired full-length peptide. The compound's stability to standard SPPS cleavage conditions, including HF, has been explicitly verified .

SPPS Peptide Synthesis Purity

Fmoc-Lys(Mca)-OH Validated Applications


High-Sensitivity MMP Assays

As demonstrated by the development of the FS-6 substrate, which showed up to 9-fold increased specificity constants for collagenases, Fmoc-Lys(Mca)-OH is ideal for constructing FRET substrates to measure MMP activity in biological fluids and tissue culture [1]. Its use enables the quantification of MMP activity in the picomolar range using HPLC-fluorescence detection.

Protease Specificity & Inhibitor Screening

The Mca/Dnp FRET pair, for which Fmoc-Lys(Mca)-OH is the essential donor building block, is a standard for profiling protease specificity [1]. The wide range of kinetic data available for Mca/Dnp substrates (e.g., for MMP-3, BACE1) provides a robust, well-characterized platform for screening potential inhibitors and comparing enzyme activities across different proteases [2].

Fluorescently-Labeled Peptide Synthesis

Fmoc-Lys(Mca)-OH is a validated building block for Fmoc SPPS, enabling the precise, site-specific introduction of the Mca fluorophore onto a lysine side chain [1]. Its orthogonal protection (Fmoc on α-amine, Mca on ε-amine) ensures compatibility with standard SPPS protocols, allowing its incorporation into complex peptide sequences without compromising the fluorophore's integrity [1]. The compound's documented stability to HF cleavage further expands its utility for advanced synthesis techniques like native chemical ligation [1].

FRET Assay Development Benchmarking

When developing new, higher-sensitivity FRET pairs (e.g., ACC/Dnp), the Mca/Dnp system serves as the essential baseline for comparative performance evaluation [1]. Researchers can use Fmoc-Lys(Mca)-OH to construct the 'gold standard' substrates against which newer technologies are measured, ensuring that any claimed improvements in sensitivity or dynamic range are rigorously quantified against a known reference.

Application
Selection Property
Validation Focus
High-Sensitivity MMP Assays
FRET pair spectral compatibility
Mca/Dnp quenching efficiency and enzyme-specific kcat/Km enhancement
Protease Specificity & Inhibitor Screening
Well-characterized kinetic platform
Baseline kinetic parameters for target protease profiling
Fluorescently-Labeled Peptide Synthesis
SPPS building block purity & stability
Enantiomeric purity and stability to standard cleavage conditions
FRET Assay Development Benchmarking
Comparative baseline reference
Sensitivity comparison with alternative FRET donor-acceptor pairs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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